UDP-a-L-Rha Sodium Salt
Description
Chemical Definition and Structural Characteristics
UDP-α-L-Rhamnose Sodium Salt is a nucleotide sugar composed of uridine diphosphate (UDP) linked to α-L-rhamnose via a glycosidic bond. Its molecular formula is C₁₅H₂₂N₂Na₂O₁₆P₂ , with a molecular weight of 594.27 g/mol . Structurally, it comprises:
- Uridine diphosphate (UDP) : A pyrimidine base (uracil), ribose, and two phosphate groups.
- α-L-Rhamnose : A 6-deoxy-mannose with the anomeric hydroxyl group in the α-configuration (axial orientation).
The sodium salt form ensures solubility in aqueous solutions, facilitating its use in biochemical assays.
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1526988-33-9 | |
| Molecular Formula | C₁₅H₂₂N₂Na₂O₁₆P₂ | |
| Molecular Weight | 594.27 g/mol | |
| Storage Conditions | -20°C, nitrogen atmosphere |
Key Structural Differences from UDP-β-L-Rhamnose
The α-configuration distinguishes UDP-α-L-Rhamnose Sodium Salt from its β-anomer (UDP-β-L-Rhamnose, CAS 1955-26-6). While both serve as rhamnosyl donors, the α-form is less commonly studied in plants compared to the β-configuration.
Biological Significance in Glycosylation Processes
UDP-α-L-Rhamnose Sodium Salt acts as a glycosyl donor in enzymatic reactions catalyzed by rhamnosyltransferases, transferring rhamnose residues to acceptor molecules. Its roles include:
- Plant Cell Wall Biosynthesis :
- Rhamnogalacturonan I (RG-I) : A pectin component critical for cell wall structure. UDP-α-L-Rhamnose is synthesized in the cytosol and transported to the Golgi apparatus for RG-I assembly.
- UDP-Rhamnose Transporters (URGTs) : Six URGTs in Arabidopsis thaliana transport UDP-Rha to the Golgi, with URGT2, URGT4, and URGT6 showing redundancy in RG-I biosynthesis.
Secondary Metabolite Production :
- Flavonoid Rhamnosylation : Enzymes like UGT78D1 and UGT89C1 from Arabidopsis utilize UDP-α-L-Rhamnose Sodium Salt to rhamnosylate flavonoids (e.g., quercitrin), enhancing bioactivity and solubility.
- Steroidal Saponins : UDP-α-L-Rhamnose Sodium Salt may participate in glycosylation pathways for steroidal saponins in plants like Trigonella foenum-graecum.
Enzymatic Studies :
- Substrate Specificity : Rhamnosyltransferases require precise recognition of UDP-α-L-Rhamnose Sodium Salt. Structural studies of UGT89C1 revealed key residues (Asp356, His357) for UDP-Rha binding
Properties
CAS No. |
1526988-33-9 |
|---|---|
Molecular Formula |
C15H22N2Na2O16P2 |
Molecular Weight |
594.266 |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
InChI Key |
UZNAKFWKNKLVBT-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Synonyms |
Uridine 5’-Diphospho-a-L-rhamnose Sodium Salt; Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt |
Origin of Product |
United States |
Preparation Methods
Gene Cloning and Protein Expression
The RHM2 gene (SEQ ID NO: 5) is cloned into an E. coli expression vector, such as pET-28a, and transformed into BL21(DE3) cells. Induction with 0.1 mM IPTG at 20°C for 16 hours ensures soluble protein expression. Western blotting confirms RHM2 production at ~110 kDa.
In Vitro Reaction Conditions
The enzymatic cascade requires:
-
Substrate : 10 mM UDP-glucose.
-
Cofactors : 1 mM NAD+ (for 4-ketoreduction).
-
Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Enzyme Loading : 0.5 mg/ml cytoplasmic fraction from lysed E. coli.
Reactions proceed at 25°C for 24 hours, achieving >90% conversion efficiency. HPLC analysis (C18 column, 0.1 M ammonium acetate pH 5.0) confirms UDP-Rha formation.
Multi-Enzyme One-Pot Synthesis Systems
An alternative approach employs four enzymes in a single reactor (Fig. 1):
-
Sucrose Phosphorylase (SP) : Converts sucrose to glucose-1-phosphate.
-
UDP-Glucose Hexose-1-Phosphate Uridylyltransferase (GalT) : Generates UDP-glucose.
-
UDP-Glucose 4-Epimerase (GalE) : Converts UDP-glucose to UDP-galactose.
-
Galactosyl-α1→4-Rhamnose Phosphorylase (GalRhaP) : Transfers galactose to rhamnose.
Reaction Optimization
-
Substrates : 1.1 M sucrose, 1.0 M L-rhamnose.
-
Cofactors : 1.0 mM UDP-glucose (primer), 10 mM MgCl₂.
-
Enzyme Loadings :
Incubation at 30°C for 28 days yields 0.8 M GalRha, with UDP-Rha as an intermediate. DEAE-cellulose adsorption (50 g/L) removes enzymes post-reaction.
Large-Scale Production and Purification
Industrial-Scale Synthesis
A 1-liter reactor achieves 90% UDP-Rha yield under the following conditions:
Purification Techniques
-
DEAE-Cellulose Chromatography : Adsorbs anionic UDP-Rha at pH 7.0. Elution with 0.1 M NaCl recovers >85% product.
-
Lyophilization : The eluate is freeze-dried to obtain UDP-Rha sodium salt as a hygroscopic white powder.
-
HPLC Validation :
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Uridine diphosphate-α-L-rhamnose sodium salt undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds. It can also participate in substitution reactions where the rhamnose moiety is transferred to other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, which facilitate the transfer of the rhamnose group. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .
Major Products: The major products formed from these reactions are rhamnose-containing glycoconjugates, which play crucial roles in various biological processes, including cell signaling and immune responses .
Scientific Research Applications
Glycosylation Reactions
UDP-α-L-Rhamnose Sodium Salt serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This process is essential for the biosynthesis of glycoproteins and glycolipids, which are vital for cellular communication and structural integrity.
Table 1: Enzymatic Reactions Involving UDP-α-L-Rhamnose
| Enzyme Type | Reaction Type | Biological Significance |
|---|---|---|
| Glycosyltransferases | Glycosylation of proteins | Modulates protein function and stability |
| Rhamnosyltransferases | Formation of rhamnosides | Important for plant cell wall structure |
| Flavonoid glycosyltransferases | Modification of flavonoids | Enhances antioxidant properties and bioavailability |
Plant Defense Mechanisms
Research indicates that UDP-α-L-Rhamnose plays a significant role in plant defense mechanisms against pathogens. The compound is involved in the glycosylation of secondary metabolites, which can enhance their stability and activity against microbial attacks.
Case Study: Glycosylation in Plant Defense
In a study examining the role of glycosylation in plant defense, it was found that rhamnosylated flavonoids exhibited increased antifungal activity compared to their non-glycosylated counterparts. This suggests that UDP-α-L-Rhamnose is critical for enhancing the protective functions of these compounds in plants .
Pharmaceutical Applications
UDP-α-L-Rhamnose Sodium Salt is investigated for its potential applications in drug development, particularly in the synthesis of glycosylated drugs. These drugs often exhibit improved pharmacokinetic properties, including enhanced solubility and bioavailability.
Table 2: Potential Drug Candidates Utilizing UDP-α-L-Rhamnose
| Drug Candidate | Target Disease | Mechanism of Action |
|---|---|---|
| Rhamnosylated antibiotics | Bacterial infections | Increased efficacy through enhanced membrane permeability |
| Anticancer agents | Various cancers | Targeted delivery to cancer cells via glycan recognition |
| Vaccine adjuvants | Infectious diseases | Improved immune response through glycan presentation |
Analytical Applications
UDP-α-L-Rhamnose Sodium Salt is also used as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify rhamnosylated compounds in biological samples.
Case Study: LC-MS Analysis
A recent study employed LC-MS to analyze the rhamnosylation patterns of flavonoids in plant extracts. The use of UDP-α-L-Rhamnose as a standard allowed for accurate quantification and characterization of these compounds, providing insights into their functional roles in plant physiology .
Biotechnological Applications
The compound is utilized in biotechnological processes, including metabolic engineering and synthetic biology, to create modified organisms with enhanced capabilities for producing rhamnosylated products.
Table 3: Biotechnological Innovations Using UDP-α-L-Rhamnose
| Application | Description |
|---|---|
| Metabolic engineering | Engineering microbial strains for rhamnoside production |
| Synthetic biology | Development of biosynthetic pathways for therapeutic compounds |
Mechanism of Action
The mechanism of action of uridine diphosphate-α-L-rhamnose sodium salt involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which are essential for various cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar UDP-Sugar Sodium Salts
Structural and Chemical Comparisons
The primary distinction among UDP-sugar sodium salts lies in the stereochemistry and identity of the conjugated monosaccharide. Below is a comparative table based on available evidence:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| UDP-α-L-Rha Sodium Salt | Not specified | Not provided | Not provided | L-Rhamnose (6-deoxy-L-mannose) conjugate |
| UDP-α-D-Glucose disodium salt | 117756-22-6 | C₁₄H₂₂N₂O₁₆P₂ | 536.276 | α-D-glucose conjugate; hygroscopic |
| UDP-α-D-Galactose disodium salt | Not specified | C₁₄H₂₂N₂O₁₆P₂ | ~536.27 | α-D-galactose conjugate |
| UDP-L-Arabinose sodium salt | 15839-78-8 | C₁₄H₂₂N₂O₁₆P₂ | 536.276 | L-Arabinose conjugate; β-configuration |
Notes:
- Stereochemical differences (α/β, D/L) dictate substrate specificity in enzymatic reactions. For example, UDP-α-D-glucose is utilized in glycogen synthesis, whereas UDP-β-L-arabinose participates in plant cell wall biosynthesis .
- Sodium counterions improve solubility by neutralizing the negatively charged phosphate groups .
UDP-α-D-Glucose Disodium Salt
- Role : Central to glycogen synthesis and glycosylation pathways in mammals.
- Applications : Used in enzymatic assays for glycogen synthase and starch phosphorylase .
UDP-α-D-Galactose Disodium Salt
- Role : Critical in lactose synthesis (via galactosyltransferase) and glycosphingolipid metabolism.
- Stability : Requires storage at -20°C to prevent hydrolysis of the labile glycosidic bond .
UDP-L-Arabinose Sodium Salt
- Role : Integral to plant cell wall polysaccharides (e.g., pectins and hemicelluloses).
- Configuration: The β-L-arabinopyranose form (CAS 15839-78-8) is distinct from α-anomers, impacting its interaction with arabinosyltransferases .
UDP-α-L-Rha Sodium Salt
- Role: Involved in rhamnogalacturonan synthesis (a pectin component) and bacterial biofilm formation.
- Unique Feature: The 6-deoxy group on rhamnose enhances hydrophobicity compared to other UDP-sugars .
Solubility and Stability
- Solubility : All sodium salts exhibit high solubility in water (>50 mg/mL), though exact values vary with pH and temperature. For instance, UDP-α-D-glucose disodium salt is highly soluble at physiological pH (7.4) .
- Stability : Sodium salts generally have longer shelf lives (e.g., 4 years for UDP-α-D-glucose) when stored desiccated at -20°C. Hydrolysis of the diphosphate bond is a common degradation pathway .
Q & A
Q. Table 1. Classification of UDP-α-L-Rha Sodium Salt Based on pH Analysis
| Parent Acid/Base Strength | Predicted pH Range | Observed pH (Experimental) |
|---|---|---|
| Weak Acid (UDP-Rha) + Strong Base (NaOH) | 7–9 (Basic) | 8.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
